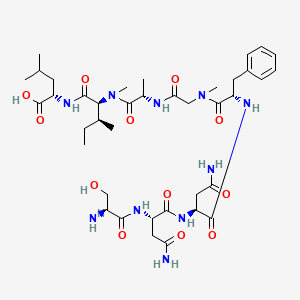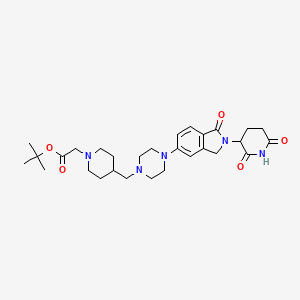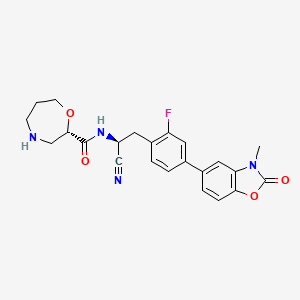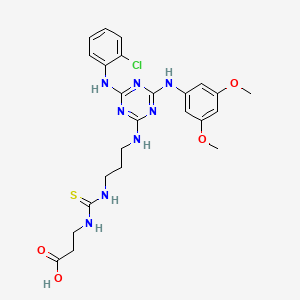
Aneratrigine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aneratrigine (hydrochloride) is a sodium channel protein type 9 subunit blocker. It is primarily used in research for the prevention or treatment of sodium channel blocker-related diseases, particularly neuropathic pain diseases . The compound is known for its ability to inhibit specific sodium channels, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aneratrigine (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired properties. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific reaction temperatures and times to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of Aneratrigine (hydrochloride) follows stringent protocols to ensure high purity and consistency. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization, filtration, and drying. Quality control measures are implemented at each stage to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Aneratrigine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Aneratrigine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study sodium channel blockers and their interactions.
Biology: Helps in understanding the role of sodium channels in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating neuropathic pain and other sodium channel-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Aneratrigine (hydrochloride) exerts its effects by blocking the sodium channel protein type 9 subunit alpha. This inhibition prevents the influx of sodium ions, which is crucial for the propagation of action potentials in neurons. By blocking these channels, Aneratrigine (hydrochloride) can reduce neuronal excitability and alleviate pain associated with neuropathic conditions .
Comparison with Similar Compounds
Mexiletine hydrochloride: Another sodium channel blocker used for its antiarrhythmic properties.
Phenytoin sodium: A voltage-gated sodium channel blocker used in the treatment of epilepsy.
Flecainide acetate: A class Ic antiarrhythmic agent that inhibits sodium channels.
Uniqueness: Aneratrigine (hydrochloride) is unique in its specific targeting of the sodium channel protein type 9 subunit alpha, making it particularly effective in research related to neuropathic pain. Its specificity and potency distinguish it from other sodium channel blockers, which may have broader or different targets .
Properties
Molecular Formula |
C19H21Cl2F2N5O2S2 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
5-chloro-2-fluoro-4-[4-fluoro-2-[methyl-[2-(methylamino)ethyl]amino]anilino]-N-(1,3-thiazol-4-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H20ClF2N5O2S2.ClH/c1-23-5-6-27(2)17-7-12(21)3-4-15(17)25-16-9-14(22)18(8-13(16)20)31(28,29)26-19-10-30-11-24-19;/h3-4,7-11,23,25-26H,5-6H2,1-2H3;1H |
InChI Key |
OLAQPWFDLPCZFY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C1=C(C=CC(=C1)F)NC2=CC(=C(C=C2Cl)S(=O)(=O)NC3=CSC=N3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12369913.png)
![(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide](/img/structure/B12369920.png)




![sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate](/img/structure/B12369946.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)
